(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Overview
Description
(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the spiro[5.5]undecane derivatives, which are characterized by their unique fused ring structures.
Mechanism of Action
Target of Action
The primary target of (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The compound interacts with the METTL3/METTL14 protein complex, which is responsible for installing the methyl mark in the m6A RNA modification process .
Biochemical Pathways
The compound affects the m6A RNA modification pathway. m6A is the most prevalent RNA modification, representing around 50% of the total methylated ribonucleotides in global cellular RNAs . It’s found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during hit optimization, resulting in a compound with good bioavailability .
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This suggests that the compound can effectively inhibit the function of the METTL3/METTL14 protein complex, leading to a decrease in m6A RNA modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone . One common synthetic route includes the reaction of a suitable spirocyclic precursor with a bromophenyl ketone under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the bromophenyl group to a more oxidized form.
Reduction: : Reducing the ketone group to an alcohol.
Substitution: : Replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Bromophenol derivatives.
Reduction: : Spirocyclic alcohols.
Substitution: : Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying biological systems and potential therapeutic agents.
Medicine: : Investigating its biological activity for potential drug development.
Industry: : Use in the synthesis of materials with unique properties.
Comparison with Similar Compounds
(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: can be compared to other spiro[5.5]undecane derivatives, such as those with different heterocycles or substituents. Its uniqueness lies in the presence of the bromophenyl group, which can impart distinct chemical and biological properties.
List of Similar Compounds
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings
Properties
IUPAC Name |
(3-bromophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c16-13-4-1-3-12(11-13)14(18)17-7-5-15(6-8-17)19-9-2-10-20-15/h1,3-4,11H,2,5-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKBJZVYDEEGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)Br)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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